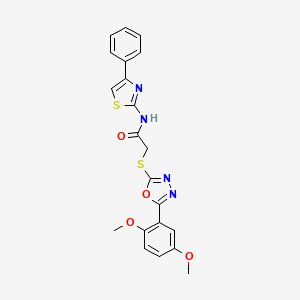

2-((5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide

Description

This compound belongs to the class of 1,3,4-oxadiazole-thioacetamide hybrids, characterized by a central 1,3,4-oxadiazole ring linked via a thioether bridge to an acetamide moiety. The acetamide group is further substituted with a 4-phenylthiazol-2-yl fragment, while the oxadiazole ring is functionalized with a 2,5-dimethoxyphenyl group.

Properties

IUPAC Name |

2-[[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O4S2/c1-27-14-8-9-17(28-2)15(10-14)19-24-25-21(29-19)31-12-18(26)23-20-22-16(11-30-20)13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,22,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBUUNQBPVRLIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=NN=C(O2)SCC(=O)NC3=NC(=CS3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide is a complex organic molecule that incorporates an oxadiazole ring and thiazole moiety, known for their diverse biological activities. The unique structure of this compound suggests potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer therapies.

Chemical Structure and Properties

This compound can be characterized by the following molecular formula:

- Molecular Formula : C19H16N4O3S

- Molecular Weight : 384.42 g/mol

The structural features include:

- An oxadiazole ring which is often associated with significant biological activity.

- A thioether linkage that may enhance the compound's reactivity.

- Methoxy groups that can influence solubility and biological interactions.

Biological Activity Overview

Research indicates that compounds containing oxadiazole and thiazole moieties exhibit a range of biological activities. Notably, the presence of these functional groups has been linked to:

- Antimicrobial Activity : Compounds similar to the one have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Enterococcus faecium .

- Anticancer Properties : The compound's structural components may contribute to cytotoxic effects against various cancer cell lines. For instance, derivatives of thiazole and oxadiazole have demonstrated significant anticancer activity in vitro, with IC50 values often falling within the low micromolar range .

- Anti-inflammatory Effects : Some studies suggest that modifications in the thiazole or oxadiazole structures can lead to anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

Research Findings and Case Studies

Several studies have explored the biological activities of compounds structurally related to 2-((5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide :

Antimicrobial Activity

A study focusing on thiazole derivatives reported broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Compounds exhibited Minimum Inhibitory Concentrations (MICs) as low as 0.5 µg/mL against resistant strains .

Anticancer Activity

In vitro assays on various cancer cell lines (e.g., Caco-2 for colorectal cancer) showed that certain derivatives had IC50 values ranging from 1 to 10 µM, indicating potent anticancer activity . The presence of electron-donating groups like methoxy significantly enhanced this activity.

Comparative Analysis Table

The following table summarizes the biological activities observed in related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)acetamide | Thiadiazole instead of oxadiazole | Anticancer activity against various cell lines |

| 5-(2-bromo-4-methylphenyl)-1,3,4-thiadiazol-2-amide | Brominated phenyl group | Antimicrobial properties |

| 2-(5-methoxyphenyl)-1,3,4-thiadiazol-2-amide | Methoxy-substituted thiadiazole | Potential anti-inflammatory activity |

The mechanism by which these compounds exert their biological effects is still under investigation. However, it is hypothesized that the oxadiazole moiety may interact with cellular targets involved in proliferation and apoptosis pathways. Additionally, the thiazole ring may play a role in receptor binding or enzyme inhibition.

Scientific Research Applications

Antimicrobial Activity

Research indicates that oxadiazole derivatives possess notable antimicrobial properties. For example:

- Study Findings : Compounds similar to the target compound demonstrated significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. This suggests that the incorporation of the oxadiazole ring may enhance antimicrobial effectiveness due to its ability to interact with bacterial membranes and metabolic pathways .

| Compound Name | Structure Features | Antimicrobial Activity |

|---|---|---|

| F3 | 2,5-disubstituted oxadiazole | Effective against Staphylococcus aureus |

| F4 | 2,5-disubstituted oxadiazole | Effective against Escherichia coli |

Anticancer Potential

The compound's thiazole and oxadiazole components are associated with anticancer activities. Research has shown that thiazole derivatives can inhibit tumor growth in various cancer cell lines:

- Case Study : A recent investigation into thiazole-integrated compounds revealed that certain derivatives exhibited potent cytotoxic effects against breast cancer cell lines (MCF-7) with IC50 values lower than standard chemotherapeutics like 5-fluorouracil .

Anticonvulsant Activity

Another area of interest is the anticonvulsant potential of thiazole derivatives:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitutions

The following table summarizes key structural analogs and their substituents:

Enzyme Inhibition

- 5i () : Demonstrated tyrosinase inhibition (IC₅₀ = 1.23 µM), attributed to the bromobenzofuran substituent enhancing π-π interactions with the enzyme’s active site .

- 3a () : Exhibited acetylcholinesterase inhibition (IC₅₀ = 8.4 µM), with the pyridinyl group contributing to electron-withdrawing effects .

- Target Compound : Hypothetically, the 2,5-dimethoxyphenyl group may improve lipophilicity and binding affinity compared to halogenated analogs, though experimental data are lacking.

Antimicrobial Activity

- 8f () : Showed potent antibacterial activity against Staphylococcus aureus (MIC = 6.25 µg/mL), linked to the 4-hydroxyphenyl-pyrazole moiety .

- 5g () : Moderate antifungal activity against Aspergillus niger (MIC = 25 µg/mL), likely due to the bromobenzofuran’s hydrophobic interactions .

Analgesic Activity

- 8c (): Exhibited significant analgesic activity (73% inhibition at 50 mg/kg) via tail immersion assay, with the 4-dimethylaminophenyl group enhancing CNS penetration .

Key Research Findings and Limitations

Substituent Effects : Electron-donating groups (e.g., methoxy in the target compound) may enhance metabolic stability compared to electron-withdrawing groups (e.g., nitro in 3a) but could reduce enzyme-binding affinity .

Bioactivity Gaps: No direct data exist for the target compound’s biological activity.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

- Methodological Answer: The synthesis typically involves multi-step reactions:

Thiadiazole Ring Formation : React 2,5-dimethoxyphenyl derivatives with thiocarbazide under reflux in polar aprotic solvents (e.g., DMF or dichloromethane) at 80–100°C for 12–24 hours to form the 1,3,4-oxadiazole core .

Thioacetamide Coupling : Introduce the thioacetamide moiety via nucleophilic substitution using mercaptoacetic acid derivatives. Optimize pH (6–7) and temperature (50–60°C) to minimize side products .

Final Acylation : React with 4-phenylthiazol-2-amine using chloroacetyl chloride in the presence of triethylamine. Monitor via TLC and purify via column chromatography (ethyl acetate/hexane gradient) .

Key Tips : Control moisture (use anhydrous solvents), optimize stoichiometry (1:1.2 molar ratio for coupling steps), and validate purity via HPLC (>95%) .

Q. Which spectroscopic techniques are most effective for confirming structural integrity?

- Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for phenyl/thiazole) and methoxy groups (δ 3.8 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups in the acetamide chain .

- IR Spectroscopy : Confirm C=O stretches (~1700 cm⁻¹) and absence of S-H bonds (indicative of thioether formation) .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks ([M+H]⁺) and fragment patterns consistent with the oxadiazole-thioacetamide scaffold .

Q. What biological activities have been preliminarily reported for this compound?

- Methodological Answer:

- Anticancer Activity : Tested in vitro against MCF-7 (breast cancer) and A549 (lung cancer) cell lines using MTT assays. IC₅₀ values range from 10–50 μM, suggesting dose-dependent cytotoxicity .

- Enzyme Inhibition : Screened against COX-2 (inflammatory target) and EGFR (cancer target) via fluorescence-based assays. Moderate inhibition (30–40% at 25 μM) observed, requiring SAR optimization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer:

- Dose-Response Profiling : Replicate assays across multiple cell lines (e.g., HepG2, HeLa) to rule out cell-specific effects. Use standardized protocols (e.g., CLSI guidelines) .

- Off-Target Screening : Employ proteome-wide affinity chromatography to identify non-specific binding partners, followed by SPR to quantify binding kinetics .

- Structural Validation : Compare X-ray crystallography data (if available) with computational models to confirm conformational stability in biological environments .

Q. What advanced methodologies are recommended for elucidating the mechanism of action?

- Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate interactions with EGFR or COX-2. Prioritize binding poses with ΔG ≤ -8 kcal/mol and validate via mutagenesis studies .

- CRISPR-Cas9 Knockdown : Silence target genes (e.g., EGFR) in cell lines and assess compound efficacy to confirm target dependency .

- Metabolomic Profiling : Apply LC-MS/MS to track changes in key metabolites (e.g., prostaglandins for COX-2 inhibition) post-treatment .

Q. How can structure-activity relationship (SAR) studies be systematically designed?

- Methodological Answer:

- Substituent Variation : Synthesize analogs with modified methoxy (e.g., 2,5-dihydroxyphenyl) or thiazole (e.g., 4-fluorophenyl) groups. Compare IC₅₀ values and logP (lipophilicity) .

- 3D-QSAR Models : Build CoMFA/CoMSIA models using IC₅₀ data from 15+ analogs. Focus on electrostatic (30%) and steric (50%) field contributions .

- In Vivo Validation : Prioritize analogs with >50% oral bioavailability (rat models) and low hepatotoxicity (ALT/AST levels) .

Q. What analytical challenges are associated with this compound, and how can they be addressed?

- Methodological Answer:

- Impurity Profiling : Use LC-MS/MS to detect trace byproducts (e.g., des-methyl analogs). Optimize purification with preparative HPLC (C18 column, acetonitrile/water) .

- Stability Studies : Store samples at 4°C (dry) and monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks). Identify hydrolytic degradation pathways via pH-varied stability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.